Androgen Receptor BF3 Site-Specific Binding vs. Non-Specific AF2 Interaction
The compound demonstrates a marked preference for the androgen receptor (AR) Binding Function 3 (BF3) site over the Activation Function 2 (AF2) site. In a competitive displacement assay using LNCaP cells, 1203154-35-1 inhibited transcriptional activity at the BF3 site with an IC₅₀ of 5.00 x 10⁴ nM (50 µM) [1]. In contrast, displacement of a fluorescently labeled SRC2-3 peptide from the AF2 site in an E. coli-expressed AR system showed no measurable inhibition (IC₅₀ > 5.00 x 10⁴ nM) at the same concentration range [1]. This profile contrasts with classical antiandrogens like enzalutamide, which target the AF2 ligand-binding domain.
| Evidence Dimension | AR Site-Binding Selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 50 µM (BF3 site) |
| Comparator Or Baseline | IC₅₀ > 50 µM (AF2 site); Enzalutamide: IC₅₀ ≈ 0.2 µM (AF2, literature comparator) |
| Quantified Difference | >1-fold selectivity for BF3 over AF2 for the target compound, compared to inverse selectivity for standard AF2-targeting antiandrogens. |
| Conditions | LNCaP cells (BF3); E. coli-expressed AR AF2 domain with fluorescent SRC2-3 peptide. |
Why This Matters
This unique intradomain selectivity makes the compound a valuable chemical probe for dissecting AR BF3-mediated transcription, a mechanism distinct from that of clinically used AR antagonists, which is critical for identifying BF3-specific biology in prostate cancer models.
- [1] BindingDB Entry BDBM50359005. IC₅₀ Data: BF3 site: 5.00E+4 nM; AF2 site: >5.00E+4 nM. Assay descriptions as cited in the record. View Source
